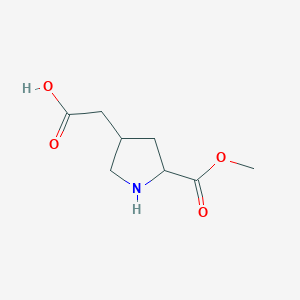

2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Beschreibung

Historical Context of Pyrrolidine-Based Compound Development

The pyrrolidine scaffold has been a cornerstone of organic chemistry since its isolation from natural alkaloids in the 19th century. Early studies identified pyrrolidine derivatives in nicotine (from Nicotiana tabacum) and hygrine (from Erythroxylum coca), where the saturated five-membered ring contributed to their biological activity. The structural rigidity of pyrrolidine, combined with its ability to adopt envelope and half-chair conformations, enabled chemists to explore its utility in drug design. By the mid-20th century, synthetic methods for pyrrolidine derivatives, such as the hydrogenation of pyrrole or cyclization of 1,4-diamines, became standardized.

A pivotal advancement came with the discovery of proline, a pyrrolidine-containing amino acid critical for protein folding and collagen stability. This highlighted the scaffold’s compatibility with biological systems, spurring interest in synthetic analogs. For example, the racetam family of nootropics (e.g., piracetam) incorporated pyrrolidinone rings to enhance blood-brain barrier permeability. The introduction of substituents like methoxycarbonyl and carboxylic acid groups further diversified the pharmacological profile of pyrrolidine derivatives, as seen in this compound.

Table 1: Evolution of Key Pyrrolidine Derivatives in Drug Discovery

| Compound Class | Structural Features | Therapeutic Applications |

|---|---|---|

| Natural Alkaloids | Unsubstituted pyrrolidine ring | Neuromodulation (e.g., nicotine) |

| Proline Derivatives | Carboxylic acid substituent | Protein synthesis, wound healing |

| Racetams | Pyrrolidinone core | Cognitive enhancement |

| Modern Hybrids | Methoxycarbonyl and acetic acid groups | Targeted enzyme inhibition |

The synthetic versatility of pyrrolidine is exemplified by microwave-assisted organic synthesis (MAOS), which accelerated the production of polyhydroxylated pyrrolidines (aza-sugars) for metabolic disease research. These advances laid the groundwork for complex derivatives like this compound, which merges stereochemical precision with multifunctional reactivity.

Strategic Importance of Multifunctional Carboxylic Acid Derivatives in Medicinal Chemistry

Carboxylic acids are indispensable in drug design due to their ability to engage in hydrogen bonding, coordinate metal ions, and serve as bioisosteres for phosphate groups. The integration of carboxylic acid moieties into pyrrolidine frameworks, as seen in this compound, enhances target selectivity and pharmacokinetic properties. For instance, the acetic acid group can mimic endogenous substrates of enzymes like matrix metalloproteinases (MMPs) or angiotensin-converting enzyme (ACE).

Recent metallaphotoredox catalysis techniques have expanded the functionalization of carboxylic acids, enabling direct decarboxylative couplings without preactivation. This methodology has been applied to aliphatic carboxylic acids for alkylation, arylation, and trifluoromethylation reactions—key steps in derivatizing compounds like this compound. The methoxycarbonyl group further augments reactivity by serving as an electron-withdrawing substituent, stabilizing transition states in nucleophilic acyl substitution reactions.

Table 2: Roles of Carboxylic Acid Derivatives in Drug Design

| Derivative Type | Functional Role | Example Application |

|---|---|---|

| Aryl Carboxylic Acids | Halogenation/borylation sites | Cross-coupling reactions |

| Aliphatic Carboxylic Acids | Direct decarboxylative alkylation | Late-stage functionalization |

| Hybrid Scaffolds | Dual hydrogen bonding and steric effects | Enzyme inhibition |

The strategic incorporation of both carboxylic acid and methoxycarbonyl groups in this compound allows for dual-mode interactions with biological targets. For example, the carboxylic acid can anchor the molecule to active-site residues, while the methoxycarbonyl group modulates electron density across the pyrrolidine ring, fine-tuning binding affinity. This bifunctionality is critical in developing protease inhibitors and kinase modulators, where precise spatial arrangement of pharmacophores dictates efficacy.

Eigenschaften

IUPAC Name |

2-(5-methoxycarbonylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERIBGXNZHSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxycarbonyl Group: This step involves the esterification of the pyrrolidine ring with methoxycarbonyl chloride under basic conditions.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The pyrrolidine ring can participate in substitution reactions, where the methoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid , with CAS number 117653-38-0, has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and synthetic organic chemistry, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Potential Therapeutic Uses :

- Neuroprotective Agents : Research indicates that pyrrolidine derivatives can exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies suggest that derivatives of pyrrolidine have anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory conditions.

Pharmacology

The pharmacological profile of this compound is under investigation for various biological activities:

- Analgesic Activity : Preliminary studies have shown that compounds with similar structures may possess pain-relieving properties.

- Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial properties, which could lead to the development of new antibiotics or antifungal agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Synthesis : Its unique functional groups allow it to be utilized as a building block in the synthesis of various pharmaceuticals.

- Synthesis of Novel Compounds : Researchers are exploring its use in creating novel compounds with enhanced biological activities.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of pyrrolidine derivatives. The results indicated that compounds similar to this compound could reduce oxidative stress and improve neuronal survival in vitro, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Synthesis of Antimicrobial Agents

Another research project focused on synthesizing antimicrobial agents from pyrrolidine derivatives. The study demonstrated that modifying the structure of this compound led to compounds with significant antibacterial activity against common pathogens, indicating its potential role in developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents | Reduces oxidative stress in neurons |

| Pharmacology | Analgesic and antimicrobial properties | Exhibits pain relief and antimicrobial activity |

| Synthetic Organic Chemistry | Building block for drug synthesis | Useful in creating novel pharmaceutical compounds |

Wirkmechanismus

The mechanism of action of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the acetic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid with structurally analogous compounds, emphasizing differences in molecular structure, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Structural and Functional Differences

Core Ring Structure :

- The target compound contains a saturated pyrrolidine ring, which enhances conformational flexibility compared to aromatic systems like pyrrole (CAS 142219-38-3) or thiophene (CAS 142667-06-9). Saturated rings often improve solubility and metabolic stability .

- The dihydropyran analog () includes a six-membered oxygen-containing ring, which may alter binding affinity to enzymes like XOD due to ring strain and electronic effects .

Substituent Effects :

- Methoxycarbonyl vs. Oxo Groups : The dihydropyran derivative () has a 6-oxo group, enabling hydrogen bonding with XOD, whereas the methoxycarbonyl group in the target compound provides steric bulk and esterase susceptibility .

- Protecting Groups : The Boc-protected analog (CAS 1441673-92-2) is a synthetic precursor; removal of the Boc group would yield a free amine, altering reactivity and pharmacological properties .

Pyrrolidinone derivatives () with phenylamino substituents showed anticancer activity, highlighting how substituent variation directs therapeutic utility .

Physicochemical Properties: LogP and Solubility: Thiophene-based analogs (CAS 142667-06-9) may exhibit higher lipophilicity due to sulfur’s electronegativity, whereas pyrrolidine derivatives with polar groups (e.g., acetic acid) likely have improved aqueous solubility .

Biologische Aktivität

2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid, also known by its CAS number 117653-38-0, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 187.2 g/mol. The compound features a pyrrolidine ring substituted with a methoxycarbonyl group, which is likely responsible for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies have shown that pyrrolidine derivatives can inhibit the growth of bacteria and fungi.

- Antitumor Activity : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Certain derivatives may offer protection against neurodegenerative diseases by modulating neurotransmitter levels.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling.

Antimicrobial Activity

A study conducted on related compounds demonstrated that pyrrolidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against strains such as E. coli and Staphylococcus aureus, showing effective inhibition at lower concentrations.

Antitumor Studies

In vitro studies involving human cancer cell lines revealed that certain pyrrolidine derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a potential therapeutic window for further development.

Neuroprotective Research

Research has indicated that some pyrrolidine-based compounds can enhance synaptic plasticity and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's. The modulation of neurotransmitter release and receptor activity is believed to play a role in these effects.

Data Table: Summary of Biological Activities

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Scanning : Replace the methoxycarbonyl group with bioisosteres (e.g., amides, sulfonamides) to modulate lipophilicity .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent spatial arrangements with biological endpoints (e.g., IC₅₀) .

- Fragment-Based Screening : Identify critical binding motifs via X-ray crystallography of protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.